InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3
.
4.1. Lithiation and Subsequent Reactions: 1-Bromo-2-fluoro-3,5-dimethylbenzene can undergo lithium-halogen exchange reactions, where the bromine atom is replaced by a lithium atom. This organolithium species can then react with various electrophiles to introduce new substituents onto the aromatic ring. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: